molecular formula C13H19NO4 B1599459 (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid CAS No. 1217671-12-9

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B1599459
CAS No.: 1217671-12-9
M. Wt: 253.29 g/mol
InChI Key: NZGJCBRBXVANRO-CYBMUJFWSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, also known as tert-Butyl Propynyl Pyrrolidine-2-carboxylate (TBPP), is an important organic compound used in a variety of synthetic applications. TBPP is a versatile reagent used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. It is also a valuable intermediate in the synthesis of natural products, such as alkaloids and terpenes. TBPP is also used in the synthesis of peptides, peptidomimetics, and peptidomimetic-based drug candidates.

Scientific Research Applications

Coupling Reactions and Synthesis of Pyridine Derivatives

The tert-butyloxycarbonyl group plays a crucial role in the coupling of arylboronic acids with partially reduced pyridine derivatives, leading to the synthesis of diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This demonstrates its utility in creating complex organic molecules for further chemical transformations or as potential intermediates in pharmaceutical synthesis (Wustrow & Wise, 1991).

Divergent Synthesis through Solvent and Temperature Control

In a study exploring the reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, solvent and temperature were manipulated to achieve divergent synthesis of various compounds. This highlights the compound's role in facilitating controlled chemical reactions to produce different outcomes, emphasizing its versatility in synthetic chemistry (Rossi et al., 2007).

Base-Induced Dimerization in Amino Acid Synthesis

The base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs showcases another application of tert-butyloxycarbonyl-protected compounds. This process, depending on the base used, yields different ratios of isomers, demonstrating its utility in the stereoselective synthesis of complex organic molecules (Leban & Colson, 1996).

Structural Studies and Crystallography

The synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate provide insights into the molecular arrangement and bonding interactions within such compounds. Crystallography studies of these molecules help in understanding their physical and chemical properties, which is essential for designing materials with specific characteristics (Naveen et al., 2007).

Development of Prostaglandin E2 Agonists

Research into the metabolism of prostaglandin E2 agonists, such as CP-533,536, which involves the oxidation of the tert-butyl moiety, underscores the significance of tert-butyloxycarbonyl compounds in medicinal chemistry. Understanding the metabolic pathways of such agonists aids in the development of therapeutic agents for conditions like bone fractures (Prakash et al., 2008).

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJCBRBXVANRO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428037
Record name (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217671-12-9
Record name (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

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